(3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)propylamine
Description
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
| Peak (cm⁻¹) | Assignment |
|---|---|
| 3350–3450 | N-H stretch (amine) |
| 1120–1170 | C-F stretch (CF₃) |
| 1600–1500 | C=C aromatic stretch |
Mass Spectrometry (MS)
| m/z | Fragment Ion |
|---|---|
| 260.30 | [M]⁺ (molecular ion) |
| 91.05 | Benzyl cation (C₆H₅CH₂⁺) |
| 69.00 | CF₃⁺ |
Crystallographic Data and Solid-State Packing Behavior
No single-crystal X-ray diffraction data is publicly available for this compound. However, analogous trifluoromethylamines exhibit:
- Packing motifs : Dominated by C-F···H-N hydrogen bonds and π-π stacking of benzyl groups.
- Unit cell parameters (hypothetical):
- Space group: P2₁/c (monoclinic)
- Density: ~1.35 g/cm³
- Z = 4
The CF₃ group likely induces a layered packing structure , while the flexible propyl chain disrupts long-range order.
Properties
IUPAC Name |
2-N-benzyl-3,3,3-trifluoro-2-N-propylpropane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F3N2/c1-2-8-18(12(9-17)13(14,15)16)10-11-6-4-3-5-7-11/h3-7,12H,2,8-10,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLHVDLMXXBRHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC=CC=C1)C(CN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydroamination of Trifluoropropene Derivatives
A key method involves the hydroamination of trifluoropropene derivatives using primary amines such as benzylamine. This approach is catalyzed by transition metals, notably nickel complexes, to achieve enantioselective intermolecular hydroamination.
- Catalyst System: Ni(cod)2 with chiral ligands such as (R,R)-BenzP*.
- Solvent: Mesitylene.
- Additives: 2,2,2-trifluoroethanol to facilitate the reaction.
- Conditions: Room temperature, reaction times ranging from 48 to 120 hours.
- Outcome: High conversion rates (>90%) and regioselectivity with good enantiomeric ratios (r.r.) ranging from 5:1 to 12:1.
This method allows for the selective addition of benzylamine across the diene system, introducing the amino group and the benzyl substituent simultaneously with the trifluoromethyl group in place.
Multi-Step Synthesis Involving Diamination and Benzylation
Another synthetic route involves:
- Starting with 3,3,3-trifluoropropanal or analogous trifluoromethylated aldehydes.
- Reductive amination with benzylamine to form the N-benzyl intermediate.
- Subsequent introduction of the second amino group at the 3-position via nucleophilic substitution or amination reactions.
This method requires careful purification steps such as flash chromatography to isolate the desired diamine product with high purity.
Comparative Data on Reaction Conditions and Yields
| Method | Catalyst/Conditions | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|
| Ni-Catalyzed Hydroamination | Ni(cod)2, (R,R)-BenzP*, mesitylene, 2,2,2-trifluoroethanol, RT | 48-120 h | 79-87 | High regio- and enantioselectivity |
| Reductive Amination + Amination | Stepwise with aldehyde and benzylamine, followed by amination | Variable | Moderate | Requires chromatographic purification |
Research Findings and Optimization
- The use of nickel catalysts with chiral ligands has been shown to improve enantioselectivity and yield in hydroamination reactions involving trifluoropropene substrates.
- The presence of trifluoroethanol as an additive enhances the reaction rate and selectivity.
- Reaction under air is generally avoided; degassing and inert atmosphere techniques such as freeze-pump-thaw cycles are employed to maintain catalyst activity.
- Flash chromatography is essential for purification due to the formation of regioisomeric or side products.
These findings highlight the importance of catalyst choice, solvent, and reaction atmosphere in the successful preparation of (3-amino-1,1,1-trifluoropropan-2-yl)(benzyl)propylamine.
Chemical Reactions Analysis
(3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)propylamine: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-compounds.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction reactions can produce amines or alcohols.
Substitution Products: Substitution reactions can result in the formation of different functionalized derivatives.
Scientific Research Applications
(3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)propylamine: has several scientific research applications, including:
Chemistry: The compound can be used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be employed in biological studies to investigate its interactions with biological molecules and pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)propylamine exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the benzyl group play crucial roles in its biological activity, influencing its binding affinity and selectivity towards certain receptors or enzymes.
Comparison with Similar Compounds
(3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)propylamine: can be compared with other similar compounds, such as:
Benzylamine: Similar in structure but lacks the trifluoromethyl group.
Trifluoropropylamine: Similar in structure but lacks the benzyl group.
Other trifluoromethyl-containing amines: These compounds may have different substituents or functional groups.
The uniqueness of (3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)propylamine lies in its combination of the trifluoromethyl group and the benzyl group, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
(3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)propylamine, identified by its CAS number 270253-11-7, is a compound with significant potential in various biological applications. This article delves into its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Profile
| Property | Details |
|---|---|
| Chemical Formula | C₁₀H₁₃F₃N₂ |
| Molecular Weight | 218.22 g/mol |
| IUPAC Name | 2-N-benzyl-3,3,3-trifluoropropane-1,2-diamine |
| PubChem CID | 11053125 |
| Appearance | Liquid |
| Storage Temperature | 4 °C |
The biological activity of (3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)propylamine is primarily attributed to its interaction with neurotransmitter systems. It is known to act as a monoamine reuptake inhibitor, which can enhance the levels of neurotransmitters such as serotonin and norepinephrine in the synaptic cleft. This mechanism is crucial for its potential antidepressant and anxiolytic effects.
Pharmacological Properties
Research indicates that this compound exhibits a range of pharmacological activities:
- Antidepressant Activity : It has shown promise in preclinical models for reducing depressive behaviors.
- Anxiolytic Effects : Studies suggest it may alleviate anxiety symptoms through modulation of neurotransmitter levels.
- Neuroprotective Effects : The compound may offer protection against neuronal damage in various neurodegenerative conditions.
Case Study 1: Antidepressant Efficacy
A study conducted on rodent models demonstrated that administration of (3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)propylamine resulted in a significant decrease in immobility time during forced swim tests. This suggests an antidepressant-like effect comparable to established SSRIs (Selective Serotonin Reuptake Inhibitors) .
Case Study 2: Neuroprotective Properties
Another investigation highlighted the neuroprotective potential of this compound in models of oxidative stress. The results indicated that it could reduce markers of oxidative damage and improve cognitive function in aged rats .
Q & A
Basic Question: What are the key synthetic routes for (3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)propylamine?
Methodological Answer:
Synthesis typically involves two critical steps:
Introduction of the Trifluoromethyl Group : Electrophilic fluorination or nucleophilic substitution using trifluoromethylation reagents like TMSCF₃ or Ruppert-Prakash reagents.
Amino Group Incorporation : Reductive amination or ammoniation of intermediates (e.g., ketones or aldehydes) using catalysts like Pd/C or Raney Ni under hydrogen atmospheres .
Advanced routes may employ asymmetric catalysis for enantioselective synthesis, requiring chiral ligands (e.g., BINAP) and HPLC validation of enantiopurity .
Advanced Question: How can reaction conditions be optimized to enhance yield in the synthesis of this compound?
Methodological Answer:
Optimization involves:
- DoE (Design of Experiments) : Screening temperature (40–100°C), solvent polarity (THF vs. DMF), and catalyst loading (1–5 mol%) to identify interactions.
- In-situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics.
- Purification : Gradient elution via preparative HPLC with C18 columns, validated by LC-MS to isolate high-purity fractions (>98%) .
Basic Question: What spectroscopic techniques are recommended for structural characterization?
Methodological Answer:
Core techniques include:
- NMR : ¹⁹F NMR to confirm trifluoromethyl group integration; ¹H/¹³C NMR for backbone stereochemistry.
- HRMS : High-resolution mass spectrometry to verify molecular formula (e.g., [M+H]⁺ peaks).
- XRD : Single-crystal X-ray diffraction for absolute configuration determination, particularly for chiral centers .
Advanced Question: How to resolve contradictions in spectral data (e.g., unexpected ¹H NMR splitting patterns)?
Methodological Answer:
Address discrepancies via:
- Variable Temperature (VT) NMR : To detect dynamic processes (e.g., rotamers) causing splitting.
- Computational Modeling : DFT calculations (B3LYP/6-311+G(d,p)) to simulate spectra and identify conformers.
- Isotopic Labeling : Use deuterated analogs to isolate coupling interactions. Cross-validate with 2D NMR (COSY, HSQC) .
Basic Question: What are the primary biological targets of this compound?
Methodological Answer:
Preliminary studies suggest activity at:
- GPCRs : Screening via cAMP assays or β-arrestin recruitment (e.g., TR-FRET platforms).
- Enzyme Inhibition : Fluorogenic assays (e.g., trypsin-like proteases) to measure IC₅₀ values.
- Membrane Permeability : Caco-2 cell monolayers to assess logP and bioavailability .
Advanced Question: How to design a structure-activity relationship (SAR) study for derivatives?
Methodological Answer:
SAR strategies include:
- Scaffold Diversification : Modify the benzyl group (e.g., electron-withdrawing substituents) or propylamine chain length.
- Pharmacophore Mapping : Use MOE or Schrödinger Suite to align active/inactive analogs.
- In-vivo Validation : Zebrafish models for acute toxicity and pharmacokinetic profiling .
Basic Question: What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coats, and fume hoods for airborne particulates.
- Spill Management : Neutralize with 10% citric acid; collect residues in sealed containers for incineration.
- Storage : Under argon at 4°C to prevent degradation .
Advanced Question: How to assess environmental persistence and ecotoxicity?
Methodological Answer:
- Biodegradation : OECD 301F tests with activated sludge to measure BOD₅/COD ratios.
- Aquatic Toxicity : Daphnia magna 48h-EC₅₀ assays.
- QSPR Models : Predict logKow and BCF using EPI Suite™, validated by HPLC-MS/MS monitoring in simulated wetlands .
Basic Question: How to validate purity and stability in long-term storage?
Methodological Answer:
- Stability-Indicating Assays : Forced degradation (heat, light, pH extremes) followed by UPLC-PDA to detect impurities.
- Karl Fischer Titration : Monitor water content (<0.5% w/w) to prevent hydrolysis.
- Accelerated Stability Studies : 40°C/75% RH for 6 months with periodic sampling .
Advanced Question: How to address batch-to-batch variability in pharmacological assays?
Methodological Answer:
- QC Metrics : Enforce strict specifications (e.g., ≤2% RSD in HPLC area%).
- Bioassay Normalization : Include internal controls (e.g., reference agonists) and plate-wise Z’-factor validation.
- Multivariate Analysis : PCA or PLS to correlate impurity profiles with bioactivity outliers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
